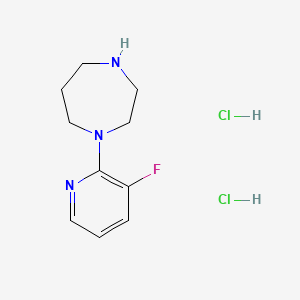

1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride” is a compound that contains a fluoropyridine moiety. Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluoropyridines is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a fluoropyridine ring attached to a diazepane ring. Fluoropyridines have interesting properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .Chemical Reactions Analysis

The chemical reactions involving fluoropyridines can be complex due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .Scientific Research Applications

Medicinal Chemistry and Drug Development

Fluorinated compounds often play a crucial role in drug discovery. Researchers have explored the synthesis of fluoropyridines as potential lead structures for novel pharmaceuticals. The unique properties of fluorine atoms can enhance drug efficacy, metabolic stability, and bioavailability. In particular, 1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride could serve as a scaffold for designing new drugs with improved properties .

Radiolabeling for Imaging

The introduction of fluorine-18 (18F) into pyridine rings allows for the development of imaging agents used in positron emission tomography (PET). These agents help visualize biological processes in vivo. Researchers have investigated synthetic routes to prepare 18F-substituted pyridines, including derivatives of our compound of interest. Such radiolabeled compounds are valuable tools for studying disease pathways and monitoring treatment responses .

Agrochemicals and Crop Protection

Fluorine-containing substituents have been successfully incorporated into aromatic rings of agrochemicals. These compounds exhibit improved properties such as increased stability, reduced toxicity, and enhanced bioactivity. While specific applications of this compound in crop protection remain to be explored, its fluorine substitution could contribute to the development of novel herbicides or pesticides .

Materials Science

Fluorinated compounds find applications in materials science due to their unique electronic properties. Researchers have investigated the use of fluoropyridines in the design of functional materials, such as organic semiconductors, liquid crystals, and luminescent materials. Our compound may serve as a building block for constructing novel materials with tailored properties .

Chemical Biology

Fluorine-containing compounds are valuable tools in chemical biology. Researchers use them to probe biological processes, study protein-ligand interactions, and develop selective inhibitors. While specific studies on this compound are limited, its fluorine substituent could make it an interesting candidate for chemical biology investigations .

Synthetic Methodology

The synthesis of fluoropyridines remains a challenging task. Researchers have explored various methods, including Umemoto and Balts-Schiemann reactions, to introduce fluorine atoms into pyridine rings. Understanding the synthetic routes for compounds like ours contributes to the broader field of fluorine chemistry and provides insights for future applications .

Future Directions

properties

IUPAC Name |

1-(3-fluoropyridin-2-yl)-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3.2ClH/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14;;/h1,3,5,12H,2,4,6-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJIFHKVDGNGAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=CC=N2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3015129.png)

![2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B3015132.png)

![N-Methyl-1-[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B3015133.png)

![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)

![6-(4-bromophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3015138.png)